3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline
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Overview
Description
3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3. It is a derivative of aniline, featuring a piperazine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3,5-dimethylaniline with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, under controlled temperature conditions . The general reaction scheme can be represented as follows:
3,5-Dimethylaniline+1-Methylpiperazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Methylpiperazin-1-yl)aniline
- 3,5-Dimethoxyphenyl-(4-methylpiperazin-1-yl)methanone
Uniqueness
3,5-Dimethyl-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both dimethyl and piperazine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3,5-dimethyl-4-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H21N3/c1-10-8-12(14)9-11(2)13(10)16-6-4-15(3)5-7-16/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
XNYYHRCDOIGWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCN(CC2)C)C)N |
Origin of Product |
United States |
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